![molecular formula C11H15NO B13800638 N-[(2S)-But-3-en-2-yl]-4-methoxyaniline CAS No. 562870-92-2](/img/structure/B13800638.png)
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline is an organic compound characterized by the presence of a butenyl group attached to an aniline moiety with a methoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-But-3-en-2-yl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a suitable butenylating agent under controlled conditions. One common method is the alkylation of 4-methoxyaniline with (S)-but-3-en-2-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of microreactor technology can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of N-[(2S)-But-3-en-2-yl]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2S)-But-3-en-2-yl]-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
N-[(2S)-But-3-en-2-yl]-4-hydroxyaniline: Contains a hydroxy group instead of a methoxy group.
N-[(2S)-But-3-en-2-yl]-4-chloroaniline: Features a chloro substituent instead of a methoxy group.
Uniqueness
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline is unique due to its specific combination of a butenyl group and a methoxy substituent on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
562870-92-2 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-[(2S)-but-3-en-2-yl]-4-methoxyaniline |
InChI |
InChI=1S/C11H15NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h4-9,12H,1H2,2-3H3/t9-/m0/s1 |
InChI-Schlüssel |
YOJHGYKKXPRDBP-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C=C)NC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C=C)NC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
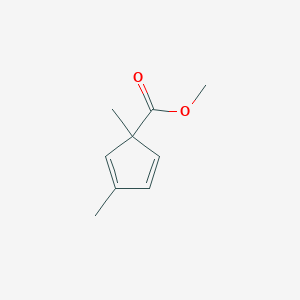
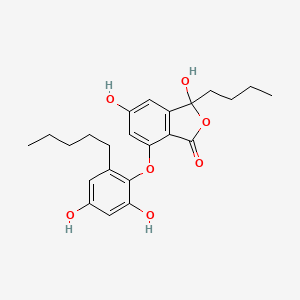


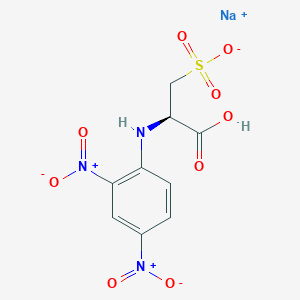
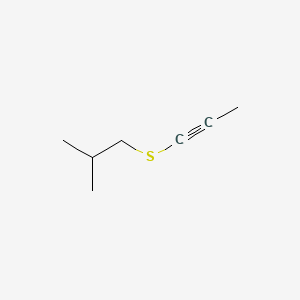


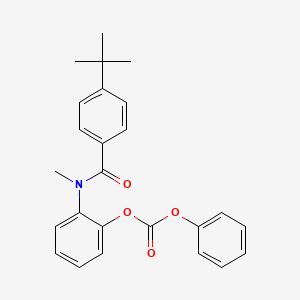
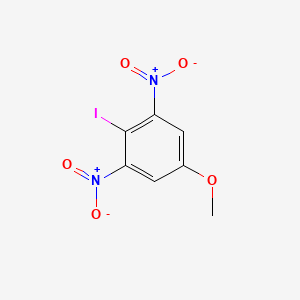
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)
